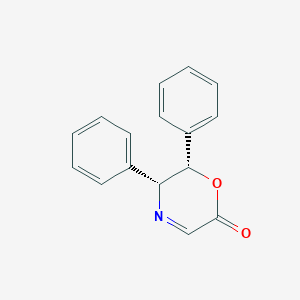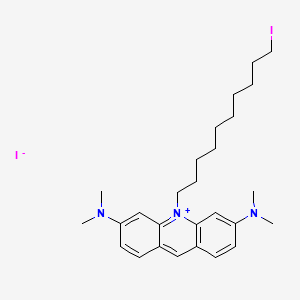
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide is a synthetic organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, molecular biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide typically involves multiple steps:
Formation of Acridine Core: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes or ketones.
Dimethylamino Substitution: Introduction of dimethylamino groups at positions 3 and 6 can be achieved through nucleophilic substitution reactions using dimethylamine.
Iododecyl Chain Attachment: The iododecyl chain can be attached via alkylation reactions using iodoalkanes.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups.
Reduction: Reduction reactions can occur at the acridine core or the iododecyl chain.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the acridine core or the iododecyl chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a fluorescent probe for studying biological molecules and processes.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide depends on its specific application:
Molecular Targets: The compound may interact with DNA, proteins, or other biomolecules.
Pathways Involved: It may influence cellular pathways related to signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide is unique due to its specific functional groups and iododecyl chain, which may confer distinct chemical and biological properties compared to other acridine derivatives.
特性
CAS番号 |
477761-02-7 |
|---|---|
分子式 |
C27H39I2N3 |
分子量 |
659.4 g/mol |
IUPAC名 |
10-(10-iododecyl)-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;iodide |
InChI |
InChI=1S/C27H39IN3.HI/c1-29(2)24-15-13-22-19-23-14-16-25(30(3)4)21-27(23)31(26(22)20-24)18-12-10-8-6-5-7-9-11-17-28;/h13-16,19-21H,5-12,17-18H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
JCGAVAMFJFFRGX-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCCCCCI)N(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


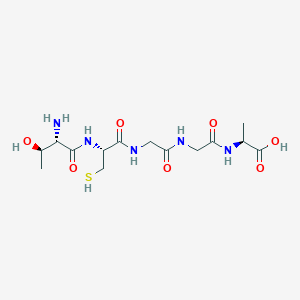

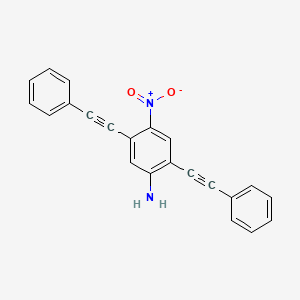
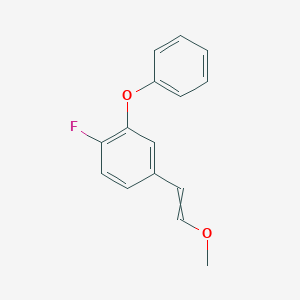
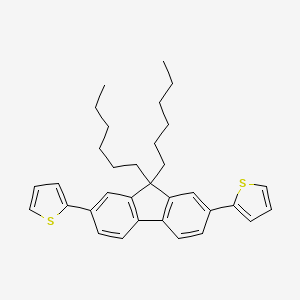
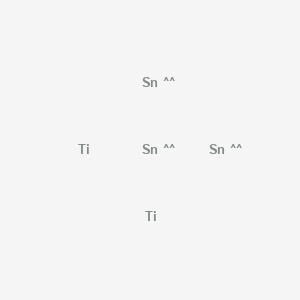

![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
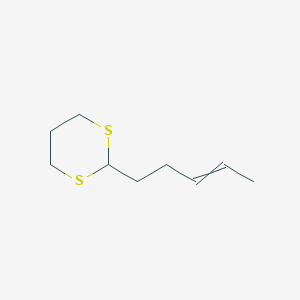
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
